Methyl 4-oxo-5-(phenylselanyl)pentanoate
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Overview
Description
Methyl 4-oxo-5-(phenylselanyl)pentanoate is a chemical compound known for its unique structure and properties It is a derivative of pentanoic acid, featuring a phenylselanyl group attached to the fifth carbon and a keto group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(phenylselanyl)pentanoate typically involves the reaction of 4-oxo-pentanoic acid with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5-(phenylselanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Methyl 4-hydroxy-5-(phenylselanyl)pentanoate.
Substitution: Compounds where the phenylselanyl group is replaced by the nucleophile.
Scientific Research Applications
Methyl 4-oxo-5-(phenylselanyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antioxidant and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-5-(phenylselanyl)pentanoate involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the keto group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxopentanoate: Lacks the phenylselanyl group, making it less reactive in certain redox reactions.
Methyl 5-oxo-2-(phenylselanyl)pentanoate: Similar structure but with the keto group on the second carbon.
Benzyl levulinate: Contains a benzyl group instead of a methyl group, affecting its reactivity and solubility.
Uniqueness
Methyl 4-oxo-5-(phenylselanyl)pentanoate is unique due to the presence of both a keto group and a phenylselanyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109574-18-7 |
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Molecular Formula |
C12H14O3Se |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
methyl 4-oxo-5-phenylselanylpentanoate |
InChI |
InChI=1S/C12H14O3Se/c1-15-12(14)8-7-10(13)9-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
KUBPBSSEVCLZKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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